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molecular formula C19H21NO2 B8454059 6-(5-Hexyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 62529-21-9

6-(5-Hexyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B8454059
M. Wt: 295.4 g/mol
InChI Key: UJQGVYKNRPSMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020081

Procedure details

A mixture of 22.8 g. (0.102 mole) of 2-nitro-4-hexylphenol and 0.25 g. of 5% palladium on carbon slurried in 150 ml of 95% ethanol was placed in a 250 ml hydrogenation bottle. The bottle was stoppered under an atmosphere of 45 psi of hydrogen and shaken at room temperature. The hydrogen was replenished during reaction. After three hours hydrogen uptake was complete. The mixture then was filtered through a sintered glass funnel and the filtrate was stripped of solvent under reduced pressure. The distillation residue then was added to a three neck flask fitted with a thermometer, mechanical stirrer, and a condenser with a Dean-Stark trap charged with 13.7 g. (0.1 mole) of salicylamide. The mixture was heated with stirring to 200° C and held at 200°-220° C for 4 hours. The reaction mixture then was cooled to room temperature and 150 ml of cyclohexane were added. The resulting mixture was filtered and the cyclohexane was removed from the filtrate by distillation under reduced pressure. The distillation residue weighed 22.4 g. and infrared analysis confirmed the composition as 2-(2-hydroxyphenyl)-5-hexylbenzoxazole.
Quantity
0.102 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:7]=[CH:6][C:5]=1[OH:16])([O-])=O.[H][H].[C:19](N)(=O)[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][CH:26]=1)[OH:22].C1CCCCC1>[Pd].C(O)C>[OH:22][C:21]1[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=1[C:19]1[O:16][C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:9][C:4]=2[N:1]=1

Inputs

Step One
Name
Quantity
0.102 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)CCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 22.8 g
FILTRATION
Type
FILTRATION
Details
The mixture then was filtered through a sintered glass funnel
ADDITION
Type
ADDITION
Details
The distillation residue then was added to a three neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, mechanical stirrer, and a condenser with a Dean-Stark trap
ADDITION
Type
ADDITION
Details
charged with 13.7 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
with stirring to 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture then was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the cyclohexane was removed from the filtrate by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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